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molecular formula C14H12O B8803180 1-Fluorenemethanol CAS No. 73728-55-9

1-Fluorenemethanol

Cat. No. B8803180
M. Wt: 196.24 g/mol
InChI Key: OQKYEMHWZYHWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07714162B2

Procedure details

60 g (0.36 mol) of fluorine was dissolved in 1,500 mL of dehydrated THF. Thereafter, 225 mL of a butyllithium hexane solution (1.6 M) was slowly added dropwise thereto at 0° C. in an argon gas atmosphere. 12 g of p-formaldehyde was then added, followed by stirring at room temperature for 5 hours. After stirring, 600 mL of a saturated sodium bicarbonate water was added, the mixture was extracted with diethyl ether, and the organic layer was washed twice with saturated saline. After drying over anhydrous magnesium sulfate, the solvent was distilled off. The resulting solid in a paste form was recrystallized from a mixed solvent of hexane and ethanol to obtain 50 g of fluorenylmethanol in a white acicular crystal form. It was confirmed that the resulting compound had the aforementioned structure represented by the formula (5) by measuring with 1H-NMR. The melting point and the measurement result of 1H-NMR are shown below.
Name
fluorine
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butyllithium hexane
Quantity
225 mL
Type
reactant
Reaction Step Two
[Compound]
Name
p-formaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Name
sodium bicarbonate water
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
FF.[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:9]([Li])[CH2:10][CH2:11][CH3:12].O.[C:15](=[O:18])(O)[O-].[Na+].[CH2:20]1[CH2:24]OC[CH2:21]1>>[C:5]1([CH2:15][OH:18])[C:4]2[CH2:24][C:20]3[C:9](=[CH:10][CH:11]=[CH:12][CH:21]=3)[C:3]=2[CH:8]=[CH:7][CH:6]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
fluorine
Quantity
60 g
Type
reactant
Smiles
FF
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
butyllithium hexane
Quantity
225 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
p-formaldehyde
Quantity
12 g
Type
reactant
Smiles
Step Four
Name
sodium bicarbonate water
Quantity
600 mL
Type
reactant
Smiles
O.C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
After stirring
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
the organic layer was washed twice with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The resulting solid in a paste form was recrystallized from a mixed solvent of hexane and ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=2C3=CC=CC=C3CC12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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